Bexarotene

描述

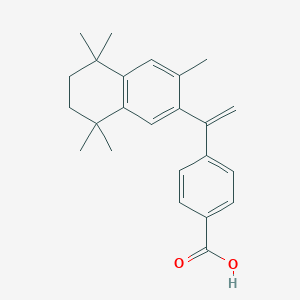

Structure

3D Structure

属性

IUPAC Name |

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMQTYZDKMPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040619 | |

| Record name | Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bexarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |

| Record name | BEXAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bexarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white to white powder | |

CAS No. |

153559-49-0 | |

| Record name | Bexarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bexarotene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bexarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bexarotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BEXAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bexarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-231 °C | |

| Record name | BEXAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Development of Bexarotene: A Technical Guide

An In-depth Exploration of the First-in-Class Rexinoid for Researchers, Scientists, and Drug Development Professionals

Abstract

Bexarotene (Targretin®) stands as a pioneering achievement in oncology, being the first retinoid X receptor (RXR)-selective agonist, or "rexinoid," to gain regulatory approval. Its discovery and development have provided profound insights into the therapeutic potential of targeting nuclear receptor signaling pathways. This technical guide offers a comprehensive overview of the history of this compound, from its conceptualization and synthesis to its preclinical validation and pivotal clinical trials that led to its approval for the treatment of cutaneous T-cell lymphoma (CTCL). The document details the drug's mechanism of action, key signaling pathways, and extensive quantitative data from seminal studies, presented in a structured format for clarity and comparative analysis. Furthermore, detailed experimental methodologies and visual representations of complex biological processes are provided to serve as a valuable resource for the scientific community.

Introduction: The Dawn of a New Retinoid Era

The journey of this compound began with the exploration of retinoids, a class of compounds derived from vitamin A, for cancer therapy. While traditional retinoids primarily targeting retinoic acid receptors (RARs) showed promise, they were often associated with significant toxicity. This led researchers to investigate the therapeutic potential of selectively targeting the retinoid X receptors (RXRs), a distinct class of nuclear receptors.

Collaborative efforts between SRI International and the La Jolla Cancer Research Foundation (now the Sanford- Burnham Medical Research Institute) laid the groundwork for the discovery of this compound.[1] The development was then spearheaded by Ligand Pharmaceuticals, a biotechnology company based in San Diego.[1] Their work culminated in the U.S. Food and Drug Administration (FDA) approval of this compound (brand name Targretin) in December 1999 for the treatment of cutaneous manifestations of CTCL in patients refractory to at least one prior systemic therapy.[1][2] This was followed by approval from the European Medicines Agency (EMA) in March 2001.[1]

Medicinal Chemistry and Synthesis

This compound, chemically known as 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)ethenyl] benzoic acid (LGD1069), is a synthetic retinoid analog.[3] Its structure was rationally designed to achieve high selectivity for RXRs over RARs.

Chemical Synthesis

The synthesis of this compound has been described through various routes. A common approach involves the following key steps:

-

Step 1: Friedel-Crafts Acylation: Reaction of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene with 4-carbomethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form a keto ester intermediate.

-

Step 2: Wittig Reaction: The keto ester intermediate is then reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base to form the olefinic ester.

-

Step 3: Saponification: Finally, the ester is hydrolyzed to the carboxylic acid, yielding this compound.

A detailed, multi-step synthesis scheme for a this compound analog, disila-bexarotene, provides further insight into the synthetic strategies employed for this class of molecules.[4]

Mechanism of Action: Selective Activation of RXRs

This compound's therapeutic effects are mediated through its selective activation of the three retinoid X receptor subtypes: RXRα, RXRβ, and RXRγ.[2][5] Unlike other retinoids that primarily target retinoic acid receptors (RARs), this compound exhibits high affinity for RXRs.[6]

RXR Homodimerization and Heterodimerization

Upon ligand binding, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).[7][8] These receptor complexes then bind to specific DNA sequences known as retinoid X response elements (RXREs) or other hormone response elements in the promoter regions of target genes, thereby modulating their transcription.[3]

Gene Regulation and Cellular Effects

The activation of these signaling pathways by this compound leads to a cascade of cellular events, including:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in CTCL cells.[9][10] This is associated with the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[10]

-

Inhibition of Cell Proliferation: By modulating the expression of cell cycle regulatory proteins, this compound halts the proliferation of malignant T-cells.[3][11]

-

Induction of Cell Differentiation: The drug promotes the differentiation of cancer cells, leading to a less malignant phenotype.[3]

Signaling Pathways

The biological effects of this compound are orchestrated through complex signaling networks. The following diagrams illustrate the key pathways involved.

RXR/RXR Homodimer Signaling Pathway

Caption: this compound-mediated RXR/RXR homodimer signaling pathway.

RXR/LXR Heterodimer Signaling Pathway and Hyperlipidemia

Caption: this compound's permissive activation of the RXR/LXR heterodimer, leading to hyperlipidemia.

Preclinical Development

In Vitro Studies

This compound's activity was extensively characterized in various cancer cell lines, particularly those derived from CTCL.

Experimental Protocol: Cell Proliferation Assay (MTS Assay) [11]

-

Cell Seeding: CTCL cell lines (e.g., Hut78) are seeded in 96-well plates at a density of 10,000-20,000 cells per well.

-

Treatment: Cells are immediately treated with this compound at various concentrations (e.g., 10 µM) or a vehicle control (e.g., ethanol).

-

Incubation: The plates are incubated for 72 hours.

-

MTS Reagent Addition: MTS reagent is added to each well.

-

Incubation: Plates are incubated for a period to allow for the conversion of MTS to formazan.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining) [10]

-

Cell Treatment: CTCL cells are treated with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for different time points (e.g., 24, 48, 72, and 96 hours).

-

Cell Harvesting and Washing: Cells are harvested and washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

-

Data Analysis: The percentage of apoptotic cells is quantified.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (RXRα) | - | 33 nM | [6] |

| EC50 (RXRβ) | - | 24 nM | [6] |

| EC50 (RXRγ) | - | 25 nM | [6] |

| EC50 (RARs) | - | >10,000 nM | [6] |

| IC50 (PPARγ) | - | ~3 µM | [12] |

| Proliferation Inhibition | Hut78 | 85% reduction at 10 µM | [11] |

In Vivo Studies

Preclinical animal models were instrumental in demonstrating the anti-tumor efficacy of this compound.

Experimental Protocol: CTCL Xenograft Model [13]

-

Animal Model: Immunodeficient mice (e.g., SCID mice) are used.

-

Tumor Cell Implantation: Human CTCL cells (e.g., HH cells) are injected subcutaneously into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly.

-

Treatment Administration: Mice are treated with this compound (e.g., 30 mg/kg or 100 mg/kg) or a vehicle control, typically via oral gavage, on a daily basis.

-

Efficacy Endpoint: Tumor growth is monitored throughout the study. The primary endpoint is the inhibition of tumor progression.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of gene and protein expression (e.g., p21, RXRα).

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Treatment | Outcome | Reference |

| CTCL Xenograft (HH cells) | 30 mg/kg or 100 mg/kg daily | Significant suppression of tumor progression | [13] |

| NMU-induced Rat Mammary Tumor | This compound | 90% reduction in tumor burden | [2] |

Clinical Development

The clinical development of this compound for CTCL involved multinational, open-label, Phase II-III trials.[14]

Phase II/III Clinical Trials in CTCL

These pivotal studies evaluated the efficacy and safety of oral this compound in patients with both early- and advanced-stage CTCL who were refractory to other therapies.

Table 3: Patient Demographics and Baseline Characteristics from a Pivotal Phase II/III Trial in Advanced CTCL

| Characteristic | Value (N=94) |

| Median Age (years) | 64 |

| Gender (Male/Female) | 46%/54% |

| Race (Caucasian) | 80% |

| Disease Stage | IIB-IVB |

| Prior Systemic Therapies (Median) | 2 |

Data adapted from a multinational, open-label, phase III study of topical this compound gel.[15]

Table 4: Clinical Efficacy of Oral this compound in Refractory CTCL

| Patient Population | Initial Dose | Overall Response Rate | Complete Response Rate | Reference |

| Advanced-Stage CTCL | 300 mg/m²/day | 45% | - | [16] |

| Advanced-Stage CTCL | >300 mg/m²/day | 55% | - | [16] |

| Early-Stage CTCL | 300 mg/m²/day | 54% | - | [17] |

| Advanced-Stage CTCL (Japanese patients) | 300 mg/m² cohort | 53.8% | - | [18] |

Pharmacokinetics

Table 5: Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [16] |

| Terminal Half-life | ~7 hours | [16] |

| Plasma Protein Binding | >99% | [19] |

| Metabolism | Primarily via CYP3A4 | [19] |

| Excretion | Primarily hepatobiliary | [19] |

Safety and Tolerability

The most common adverse events associated with this compound treatment are manageable and include:

-

Hyperlipidemia: Elevated triglycerides and cholesterol are frequently observed.[16]

-

Central Hypothyroidism: A common side effect requiring thyroid hormone replacement.[17]

-

Leukopenia [17]

-

Headache [16]

-

Rash [17]

Conclusion

The discovery and development of this compound represent a landmark in targeted cancer therapy. By selectively modulating the RXR signaling pathway, this compound established a new therapeutic paradigm for CTCL and opened avenues for investigating rexinoids in other malignancies and diseases. This in-depth technical guide provides a comprehensive resource for understanding the multifaceted journey of this compound, from its chemical synthesis to its clinical application. The detailed experimental protocols, quantitative data, and pathway diagrams are intended to facilitate further research and development in the field of nuclear receptor-targeted therapies.

References

- 1. A Phase II Trial of this compound for Advanced Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Dose Escalation Study of Topical this compound in Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 9. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]

- 12. Identification of this compound as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pieronline.jp [pieronline.jp]

- 14. premera.com [premera.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. The utility of this compound in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nextstepsinderm.com [nextstepsinderm.com]

- 18. Long‐term efficacy and safety of this compound for Japanese patients with cutaneous T‐cell lymphoma: The results of a phase 2 study (B‐1201) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Bexarotene as a Retinoid X Receptor (RXR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene is a synthetic retinoid, a subclass of compounds that selectively bind to and activate retinoid X receptors (RXRs).[1][2] Unlike other retinoids that may activate retinoic acid receptors (RARs), this compound's specificity for RXRs gives it a distinct biological activity profile.[1][3] This high selectivity makes it a valuable tool for studying RXR-mediated signaling pathways and a therapeutic agent for specific diseases. Clinically, this compound is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[2][4] This guide provides an in-depth technical overview of this compound's role as an RXR agonist, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.

Mechanism of Action

This compound exerts its biological effects by functioning as a ligand for RXRs, which are nuclear receptors that act as ligand-activated transcription factors.[2][5] There are three isoforms of RXR: RXRα, RXRβ, and RXRγ.[3] Upon binding this compound, the RXR undergoes a conformational change that facilitates its dimerization with other nuclear receptors.[6]

RXR can form homodimers (RXR/RXR) or, more commonly, heterodimers with a variety of other nuclear receptors, including:

-

Retinoic Acid Receptors (RARs)

-

Peroxisome Proliferator-Activated Receptors (PPARs)

-

Thyroid Hormone Receptors (TRs)

-

Vitamin D Receptor (VDR)

These receptor dimers then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[2] This regulation of gene expression is the fundamental mechanism through which this compound influences a wide range of cellular processes, including cell growth, differentiation, apoptosis, and metabolism.[1][2] In the absence of a ligand, the RXR heterodimer is often bound to corepressor proteins; ligand binding leads to the dissociation of corepressors and the recruitment of coactivator proteins, initiating gene transcription.[3]

Signaling Pathways

The activation of RXR by this compound triggers a cascade of molecular events that ultimately alter cellular function. The primary signaling pathway involves the direct regulation of gene expression.

Core RXR Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data related to this compound's activity as an RXR agonist.

Table 1: this compound Binding Affinity and Potency

| Parameter | Receptor/Cell Line | Value | Reference |

| EC50 | RXRα | 33 nM | |

| RXRβ | 24 nM | ||

| RXRγ | 25 nM | ||

| CV-1 cells (RXRα,β,γ) | 20-28 nM | [8] | |

| Kd | CV-1 cells (RXRα,β,γ) | 21-36 nM | [8] |

| Ki | Fluorothis compound (analog) for RXRα | 12 nM | [9] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Half-life | ~7 hours | [1][5] |

| Peak Plasma Time (Tmax) | ~2 hours | [1][5] |

| Protein Binding | >99% | [1] |

| Metabolism | Primarily by CYP3A4 enzymes | [1][5] |

| Excretion | Primarily through bile | [1][5] |

Table 3: Effects of this compound on Gene Expression

| Gene | Direction of Change | Cellular Process | Reference |

| p21 | Upregulation | Cell cycle inhibition | [2] |

| p27 | Upregulation | Cell cycle inhibition | [2] |

| BAX | Upregulation | Pro-apoptosis | [2] |

| Bcl-2 | Downregulation | Anti-apoptosis | [2] |

| LPL (Lipoprotein Lipase) | Upregulation | Lipid metabolism | [2] |

| ABCA1 (ATP-binding cassette transporter A1) | Upregulation | Lipid metabolism | [2] |

| Caspase-3 | Downregulation | Apoptosis | [10] |

| Cyclin D1 | Downregulation | Cell cycle progression | [10] |

| Survivin | Downregulation | Inhibition of apoptosis | [10] |

| ATF3 | Upregulation | Tumor suppression | [11] |

| EGR3 | Upregulation | Tumor suppression | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are overviews of key experimental protocols used to characterize this compound's activity.

Reporter Gene Assay for RXR Agonist Activity

This assay is a common method to quantify the functional activity of a nuclear receptor agonist.

Principle: Cells are co-transfected with an expression vector for the RXR of interest and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). Upon activation by an agonist like this compound, the RXR binds to the RXRE and drives the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, CV-1) is cultured and then co-transfected with the RXR expression plasmid and the RXRE-luciferase reporter plasmid. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

-

Compound Treatment: After allowing for plasmid expression, the cells are treated with varying concentrations of this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: Luciferase activity is normalized to the control reporter activity. The dose-response curve is then plotted to determine the EC50 value.

Competitive Binding Assay

This assay determines the binding affinity of a compound to a receptor.

Principle: The assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled or fluorescently labeled ligand (tracer) that has a known high affinity for the RXR.

Methodology:

-

Incubation: A constant concentration of purified RXR ligand-binding domain and the tracer are incubated with varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound tracer is separated from the unbound tracer. This can be achieved through methods like filtration or size-exclusion chromatography.

-

Quantification: The amount of bound tracer is quantified (e.g., by scintillation counting for a radiolabeled tracer).

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the bound tracer) can be determined. The Ki (inhibitor constant) can then be calculated from the IC50 value.

Apoptosis Assay (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP.

Methodology:

-

Cell Treatment: Cells are treated with this compound or a control for a specified period.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow the labeling enzyme to enter.

-

TUNEL Staining: The cells are incubated with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.

-

Detection: The labeled cells can be analyzed by flow cytometry or fluorescence microscopy.

-

Data Analysis: The percentage of apoptotic (TUNEL-positive) cells is quantified.[12]

Conclusion

This compound is a potent and selective RXR agonist that modulates gene expression through its interaction with RXR and its various heterodimeric partners. Its well-characterized mechanism of action, supported by a growing body of quantitative data, makes it a valuable molecule for both therapeutic applications and basic research into the complex roles of RXR signaling in health and disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel RXR-targeted therapies.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Molecular docking, dynamics, and pharmacology studies on this compound as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Modulation by this compound of mRNA expression of genes in mouse lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]

- 12. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]

Initial Preclinical Studies of Bexarotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of bexarotene, a selective retinoid X receptor (RXR) agonist. The document focuses on the core preclinical findings, detailing the experimental methodologies, quantitative data, and key signaling pathways involved in its mechanism of action.

Introduction

This compound is a synthetic retinoid that selectively binds to and activates retinoid X receptors (RXRs).[1] These receptors function as ligand-activated transcription factors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[1] Preclinical investigations have explored the therapeutic potential of this compound across a range of cancer models, including cutaneous T-cell lymphoma (CTCL), non-small cell lung cancer (NSCLC), breast cancer, and oral cancer. This guide summarizes the foundational preclinical evidence that has supported its clinical development.

Mechanism of Action and Key Signaling Pathways

This compound's primary mechanism of action involves the activation of RXRs, which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and thyroid hormone receptors (TRs).[1] This binding initiates a cascade of molecular events that modulate the transcription of target genes, leading to anti-tumor effects.

RXR-Mediated Gene Regulation

Upon ligand binding, this compound induces a conformational change in the RXR, leading to the recruitment of coactivators and the dissociation of corepressors from the target gene promoters. This complex then initiates the transcription of genes that can inhibit cell proliferation and induce apoptosis.[1]

Activation of the p53/p73 Pathway

In cutaneous T-cell lymphoma (CTCL) cells, this compound has been shown to activate the tumor suppressor proteins p53 and p73. This activation is initiated by the upstream kinase, ataxia telangiectasia mutated (ATM). Activated p53 and p73 then upregulate the expression of downstream targets such as p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis.

Modulation of EGFR Signaling in NSCLC

In non-small cell lung cancer (NSCLC) models, this compound has demonstrated cooperative anti-tumor activity with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This compound enhances the effects of EGFR TKIs by repressing the phosphorylation of Akt and Her2, key downstream effectors in the EGFR signaling pathway.

Interaction with PPARγ in Oral Cancer

Preclinical studies in oral cancer have shown that the combination of this compound with a PPARγ agonist, such as pioglitazone, is effective in targeting the PPARγ/RXRα heterodimer. This combined activation leads to decreased cell proliferation.[2]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result |

| Hut-78 | CTCL | XTT Assay | Viability | 1-10 µM | Dose-dependent decrease in cell viability |

| HH | CTCL | XTT Assay | Viability | 1-10 µM | Dose-dependent decrease in cell viability |

| MJ | CTCL | XTT Assay | Viability | 1-10 µM | Resistant to this compound-induced viability loss |

| Various NSCLC cell lines | NSCLC | Not specified | IC50 of gefitinib | Not specified | Decreased gefitinib IC50 to clinically achievable concentrations |

| Calu-3 | NSCLC | Not specified | Combination Index (CI) with paclitaxel or vinorelbine | Not specified | CI < 1, indicating synergy |

| Hut78 | CTCL | MTS Assay | Proliferation | 100 nM | 85% reduction in cell proliferation[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Dosage | Outcome |

| A427 | NSCLC | This compound + EGFR-TKI | Not specified | Superior growth inhibition compared to either agent alone |

| Calu-3 | NSCLC | This compound + paclitaxel/vinorelbine | Not specified | Significantly greater antitumor effects than single agents[3] |

| HH cells | CTCL | This compound (oral) | 30 mg/kg or 100 mg/kg daily | Significant suppression of tumor progression from day 11 to 28[4] |

| MNU-induced | Breast Cancer | This compound | Not specified | 60% reduction in tumor load at 2 weeks[5] |

Table 3: Biomarker Modulation by this compound in Preclinical Models

| Model | Cancer Type | Biomarker | Effect |

| NSCLC cell lines | NSCLC | p-Akt, p-Her2 | Enhanced repression in combination with EGFR-TKIs |

| HH cell xenografts | CTCL | p21 mRNA | Significant upregulation after 2 weeks of treatment[4] |

| HH cell xenografts | CTCL | RXRα mRNA and protein | Marked induction after 2-4 weeks of treatment[4] |

| CTCL cell lines | CTCL | p53 (Ser15 phosphorylation) | Increased phosphorylation |

| CTCL cell lines | CTCL | p73 | Upregulation |

| CTCL cell lines | CTCL | Bax | Upregulation and activation |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assays (MTT/XTT/MTS)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7]

-

Drug Treatment: Cells are treated with various concentrations of this compound or vehicle control for specified durations (e.g., 24, 48, 72, or 96 hours).[7]

-

Reagent Addition: After the incubation period, MTT, XTT, or MTS reagent is added to each well.[6][7]

-

Incubation: Plates are incubated for a period (typically 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[6][7]

-

Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.[6][7]

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[6]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blotting

Objective: To determine the effect of this compound on the expression levels of specific proteins.

Protocol:

-

Protein Extraction: Cells or tumor tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8][9][10][11]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[8][9][10][11]

-

Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.[8][9][10][11]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.[8][9][10][11]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[8][9][10][11]

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.[8][9][10][11]

-

Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control.

Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Cell Preparation: Cancer cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel.[12][13][14][15][16]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[12][13][14][15][16]

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of the mice.[13][14][15][16]

-

Tumor Growth Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[12][13][14]

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound (e.g., orally) or a vehicle control.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis.[12][14]

Conclusion

The initial preclinical studies of this compound have provided a strong foundation for its clinical development as an anti-cancer agent. These studies have elucidated its primary mechanism of action through the activation of RXRs and have identified key signaling pathways, including the p53/p73 and EGFR pathways, that are modulated by this compound. The quantitative data from in vitro and in vivo models demonstrate its efficacy in inhibiting tumor cell growth and proliferation across various cancer types. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other RXR-targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical evidence for pioglitazone and this compound combination in oral cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pieronline.jp [pieronline.jp]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. texaschildrens.org [texaschildrens.org]

- 8. bosterbio.com [bosterbio.com]

- 9. azurebiosystems.com [azurebiosystems.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 14. Mouse xenograft experiments [bio-protocol.org]

- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 16. yeasenbio.com [yeasenbio.com]

The Core Mechanism of Bexarotene-Mediated Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene, a synthetic retinoid, is a potent and selective agonist of the Retinoid X Receptors (RXRs).[1][2] These nuclear receptors—comprising subtypes RXRα, RXRβ, and RXRγ—are critical players in regulating a vast array of cellular processes through the modulation of gene expression.[3][4] This technical guide provides an in-depth exploration of this compound's effect on gene transcription, detailing its molecular mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate signaling pathways and workflows involved.

Molecular Mechanism of Action

This compound exerts its effects by binding to RXRs, which primarily function as obligate heterodimer partners for a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR).[1][3][5] The binding of this compound to the ligand-binding domain of RXR induces a conformational change in the receptor. This alteration facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes to the heterodimer.[3] The complete receptor-coactivator complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or other hormone response elements located in the promoter regions of target genes, thereby initiating or enhancing gene transcription.[1]

The nature of the heterodimeric partnership dictates the transcriptional response. RXR heterodimers are broadly classified as "permissive" or "non-permissive."

-

Permissive Heterodimers (e.g., with LXR, PPAR): These complexes can be activated by an RXR agonist like this compound alone, or by the partner receptor's ligand.[3][5]

-

Non-permissive Heterodimers (e.g., with RAR, VDR, TR): These require the presence of the partner receptor's ligand for activation; this compound alone is not sufficient to activate transcription but can enhance it in the presence of the partner ligand.[5][6]

Signaling Pathway of this compound Action

The canonical signaling pathway for this compound-mediated gene transcription is initiated by its entry into the cell and subsequent binding to RXR.

Quantitative Data on Gene Expression Changes

This compound has been shown to modulate the expression of a wide range of genes involved in various biological processes. The following tables summarize some of the key quantitative findings from studies investigating this compound's effects.

Table 1: this compound-Induced Changes in Gene Expression Related to Lipid Metabolism

| Gene | Cell/Tissue Type | Treatment Conditions | Fold Change (mRNA) | Protein Level Change | Citation(s) |

| ABCA1 | Hippocampal Neurons | This compound | Increased | Increased | [7][8] |

| ABCG1 | Hippocampal Neurons | This compound | Increased | Increased | [7][8] |

| ApoE | Microglia, Oligodendrocytes | This compound | Upregulated (log2FC = 0.42 in microglia, 0.39 in oligodendrocytes) | Increased | [9] |

| Scd-1 | Rat Liver | This compound (Targretin) | Highly Expressed | Not specified | [10][11] |

| Srebf1 | Rat Liver | This compound (Targretin) | Highly Expressed | Not specified | [10][11] |

Table 2: this compound's Impact on Genes Involved in Cell Cycle and Apoptosis in Cutaneous T-Cell Lymphoma (CTCL)

| Gene/Protein | Cell Line | Effect of this compound | Citation(s) |

| p21 | CTCL cell lines | Upregulated | [1] |

| p27 | CTCL cell lines | Upregulated | [1] |

| BAX | CTCL cell lines | Upregulated | [1] |

| Bcl-2 | CTCL cell lines | Downregulated | [1] |

| Survivin | CTCL cell lines | Decreased protein levels | [8][12] |

| Caspase-3 | CTCL cell lines | Activated | [8][12] |

Table 3: Modulation of Other Key Genes by this compound

| Gene | Cell/Tissue Type | Effect of this compound | Fold Change | Citation(s) |

| RFX1 | Embryonic Carcinoma Cells | Increased transcription | Not specified | [13] |

| ATF3 | Hut78 (CTCL cell line) | Upregulated | ~1.9-fold increase | [14] |

| EGR3 | Hut78 (CTCL cell line) | Upregulated | ~2.0-fold increase | [14] |

Detailed Experimental Protocols

To investigate the effects of this compound on gene transcription, several key experimental techniques are employed. Below are detailed methodologies for some of these crucial assays.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is designed to identify the genomic binding sites of RXR in response to this compound treatment.

1. Cell Culture and Treatment:

- Culture cells of interest (e.g., CTCL cell lines, primary neurons) to approximately 80-90% confluency.

- Treat cells with this compound at the desired concentration and for the specified duration. A vehicle control (e.g., DMSO) should be run in parallel.

2. Cross-linking:

- Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

- Incubate for 10 minutes at room temperature with gentle shaking.

- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

- Incubate for 5 minutes at room temperature.

3. Cell Lysis and Chromatin Shearing:

- Wash cells with ice-cold PBS and harvest by scraping.

- Lyse the cells using a suitable lysis buffer containing protease inhibitors.

- Sonify the chromatin to shear the DNA into fragments of 200-600 bp. The sonication conditions (amplitude, pulses, duration) should be optimized for the specific cell type and equipment.

4. Immunoprecipitation:

- Pre-clear the chromatin lysate with Protein A/G agarose beads to reduce non-specific binding.

- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for RXR (e.g., anti-RXRα).

- Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.

- Wash the beads extensively to remove non-specifically bound proteins and DNA.

5. Elution and Reverse Cross-linking:

- Elute the immunoprecipitated complexes from the beads.

- Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

- Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification and Library Preparation:

- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

- Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

7. Sequencing and Data Analysis:

- Sequence the prepared libraries on a high-throughput sequencing platform.

- Align the sequencing reads to the reference genome.

- Perform peak calling to identify genomic regions enriched for RXR binding.

- Annotate the peaks to identify nearby genes and potential regulatory elements.

- Compare this compound-treated samples to vehicle controls to identify differential binding sites.

start [label="Cell Culture & this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

crosslink [label="Formaldehyde Cross-linking"];

lysis [label="Cell Lysis & Chromatin Shearing"];

ip [label="Immunoprecipitation with anti-RXR antibody"];

elute [label="Elution & Reverse Cross-linking"];

purify [label="DNA Purification"];

library [label="Sequencing Library Preparation"];

sequence [label="High-Throughput Sequencing"];

analysis [label="Data Analysis (Alignment, Peak Calling)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> crosslink;

crosslink -> lysis;

lysis -> ip;

ip -> elute;

elute -> purify;

purify -> library;

library -> sequence;

sequence -> analysis;

}

RNA Sequencing (RNA-Seq)

This protocol outlines the steps to analyze global changes in gene expression following this compound treatment.

1. Cell Culture and Treatment:

- Follow the same procedure as for ChIP-Seq to culture and treat cells with this compound and a vehicle control.

2. RNA Extraction:

- Harvest the cells and extract total RNA using a suitable kit or Trizol-based method.

- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation:

- Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population.

- Alternatively, enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly(A) tails of mRNAs.

- Fragment the rRNA-depleted or mRNA-enriched RNA.

- Synthesize first-strand cDNA using reverse transcriptase and random primers.

- Synthesize second-strand cDNA.

- Perform end-repair, A-tailing, and adapter ligation to prepare the cDNA for sequencing.

- Amplify the library by PCR.

4. Sequencing and Data Analysis:

- Sequence the prepared libraries on a high-throughput sequencing platform.

- Perform quality control on the raw sequencing reads.

- Align the reads to a reference genome or transcriptome.

- Quantify gene expression levels (e.g., as read counts, FPKM, or TPM).

- Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment compared to the vehicle control.

- Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

start [label="Cell Culture & this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

rna_extraction [label="Total RNA Extraction"];

library_prep [label="mRNA Enrichment / rRNA Depletion & Library Preparation"];

sequencing [label="High-Throughput Sequencing"];

data_analysis [label="Data Analysis (Alignment, Quantification, Differential Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> rna_extraction;

rna_extraction -> library_prep;

library_prep -> sequencing;

sequencing -> data_analysis;

}

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of RXR in response to this compound.

1. Plasmid Constructs:

- Reporter Plasmid: Contains a luciferase gene (e.g., Firefly luciferase) downstream of a promoter containing one or more RAREs.

- Expression Plasmid: Expresses the RXR protein.

- Control Plasmid: Expresses a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter, used for normalization.

2. Cell Culture and Transfection:

- Seed cells (e.g., HEK293T) in a multi-well plate.

- Transfect the cells with the reporter, expression, and control plasmids using a suitable transfection reagent.

3. Treatment:

- After transfection, treat the cells with various concentrations of this compound or a vehicle control.

4. Cell Lysis and Luciferase Assay:

- Lyse the cells using a passive lysis buffer.

- Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

- Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

- Calculate the fold induction of reporter gene expression by this compound relative to the vehicle control.

- Plot dose-response curves to determine the EC50 of this compound.

start [label="Cell Seeding", fillcolor="#4285F4", fontcolor="#FFFFFF"];

transfection [label="Transfection with Reporter, RXR, and Control Plasmids"];

treatment [label="Treatment with this compound"];

lysis [label="Cell Lysis"];

measurement [label="Dual-Luciferase Activity Measurement"];

analysis [label="Data Normalization and Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> transfection;

transfection -> treatment;

treatment -> lysis;

lysis -> measurement;

measurement -> analysis;

}

### 4. Conclusion

this compound's ability to selectively activate RXRs and thereby modulate the transcription of a wide array of genes underpins its therapeutic applications, particularly in oncology and its investigational use in neurodegenerative diseases. [[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGI6VxDfY4gsV2ieUY1Dzrq8P52JYWlopTSYizYpLgKww1k2PeT515FwGhmCsLbbnlxuPw-lTMuWhc6VknRiiTlxRYac-8zQFk5_uoWzqvyWnBJKXmTWFAjcoaw1JvnXvQpNkhuDfq9g2RK9jA%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnRUxCri93OULoRCwJ7Ngvy8sOKvgKt3IzR7RluNov0UtI-oE_PE08Q1ctXvpx8jENjCqKTxNsv1xj6UOt6ldiN3XSnyB09UII5noWY1bMQJf2NKF0x-fHA9nYH6pOCLoWER8s1IG2x98QUz3B0_FfPi1HUONO96pHd6wSpMljQU5cZ6r7EjHR37w%3D)]A thorough understanding of its molecular mechanism, the specific genes it targets, and the signaling pathways it engages is crucial for the continued development of rexinoid-based therapies. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the complex transcriptional networks regulated by this compound and to identify novel therapeutic opportunities. The quantitative data presented herein serves as a valuable reference for ongoing and future research in this field.

References

- 1. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]

- 4. Frontiers | this compound Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Decoding the Effects of this compound treatment on brain of AD-like model mice: Single-Cell Transcriptomics and Chromatin Accessibility Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversal of apoE4-Driven Brain Pathology and Behavioral Deficits by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects on gene expression in rat liver after administration of RXR agonists: UAB30, 4-methyl-UAB30, and Targretin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. eubopen.org [eubopen.org]

- 14. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Bexarotene's Therapeutic Potential in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bexarotene, a synthetic retinoid X receptor (RXR) agonist approved for the treatment of cutaneous T-cell lymphoma, has emerged as a promising therapeutic candidate for a range of neurological disorders. Its neuroprotective effects are primarily mediated through the activation of RXRs, which form heterodimers with other nuclear receptors, including Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Nurr1. This activation modulates gene expression networks involved in critical cellular processes such as amyloid-β (Aβ) clearance, neuroinflammation, lipid metabolism, and neuronal survival and differentiation. This technical guide provides an in-depth overview of this compound's molecular targets, summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: RXR Heterodimerization

This compound exerts its pleiotropic effects by binding to and activating RXRs (subtypes α, β, and γ). RXRs function as obligate heterodimeric partners for a variety of other nuclear receptors. The specific downstream effects of this compound are therefore dependent on the available partner receptors in a given cell type. In the central nervous system, the most relevant RXR heterodimers in the context of neurological disorders are:

-

RXR/LXR: Regulates cholesterol homeostasis and inflammation.

-

RXR/PPAR: Modulates lipid metabolism, inflammation, and mitochondrial function.

-

RXR/Nurr1: Plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.

This compound Targets in Specific Neurological Disorders

Alzheimer's Disease (AD)

In the context of AD, this compound has been shown to promote the clearance of Aβ peptides and reduce neuroinflammation.[1][2] The primary mechanism involves the activation of the RXR/LXR pathway, which upregulates the expression of Apolipoprotein E (ApoE) and ATP-binding cassette transporter A1 (ABCA1).[1][3] This leads to increased lipidation of ApoE, facilitating the capture and subsequent clearance of soluble Aβ.[4] Some studies have also suggested that this compound can directly interfere with the primary nucleation of Aβ aggregates.[5]

Parkinson's Disease (PD)

In PD models, this compound demonstrates neuroprotective effects on dopaminergic neurons.[6][7] This is largely attributed to its activation of the RXR/Nurr1 heterodimer.[6][8] Nurr1 is essential for the survival and function of dopaminergic neurons, and its activation by this compound leads to the upregulation of key genes involved in dopamine synthesis and transport, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[6][7]

Huntington's Disease (HD)

Research in HD models suggests that this compound's therapeutic potential lies in its ability to activate the RXR/PPARδ heterodimer.[9] This activation helps restore mitochondrial function and cellular quality control, which are impaired in HD.[10] Studies have shown that this compound treatment can improve motor function and reduce neurodegeneration in mouse models of HD.[10]

Multiple Sclerosis (MS)

This compound has been investigated for its potential to promote myelin repair in MS.[11][12] It is thought to act on RXRs expressed by oligodendrocytes, the myelin-producing cells in the CNS, thereby stimulating remyelination.[11] Clinical trials have shown some evidence of myelin repair, as measured by visual evoked potential (VEP) latency, although side effects have been a concern.[13]

Traumatic Brain Injury (TBI) and Stroke

In models of acute brain injury like TBI and stroke, this compound has been shown to reduce neuroinflammation and improve neurological outcomes.[14] Its anti-inflammatory effects are mediated in part through the RXR/PPARγ pathway, which can shift microglia from a pro-inflammatory to an anti-inflammatory phenotype and reduce the secretion of pro-inflammatory cytokines.[14]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies on this compound in various neurological disorders.

Table 1: Effects of this compound on Gene and Protein Expression

| Neurological Disorder | Model | Target Gene/Protein | Change with this compound | Reference |

| Alzheimer's Disease | APP/PS1 Mice | ABCA1 mRNA | ~2-3 fold increase | [15] |

| Alzheimer's Disease | APP/PS1 Mice | ApoE protein | ~2-fold increase | [16] |

| Parkinson's Disease | 6-OHDA Rat Model | TH-positive neurons | Significant protection | [7] |

| Parkinson's Disease | 6-OHDA Rat Model | DAT immunoreactivity | Significant improvement | [7] |

| Huntington's Disease | N171-82Q Mice | PPARδ target genes | Marked increase | [10] |

| Multiple Sclerosis | Patients | Visual Evoked Potential Latency | -7.79 ms difference | [13] |

Table 2: Effects of this compound on Neuropathology and Behavior

| Neurological Disorder | Model | Pathological/Behavioral Endpoint | Outcome with this compound | Reference |

| Alzheimer's Disease | APP/PS1 Mice | Soluble Aβ42 levels | ~25% reduction in 3 days | [3] |

| Alzheimer's Disease | APP/PS1 Mice | Novel Object Recognition | Reversal of deficits | [4] |

| Parkinson's Disease | 6-OHDA Rat Model | Amphetamine-induced rotations | Significant reduction | [7] |

| Huntington's Disease | N171-82Q Mice | Rotarod performance | Improved motor function | [10] |

| Traumatic Brain Injury | CCI Mice | Neurological score | Significant improvement | [14] |

| Stroke | MCAO Mice | Infarct volume | Significant reduction | [15][17][18][19][20] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Animal Models and this compound Administration

-

Alzheimer's Disease: APP/PS1 transgenic mice are commonly used. This compound is typically administered by oral gavage at a dose of 100 mg/kg/day for 7-30 days.[15]

-

Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) rat model is frequently employed. This compound can be administered orally at doses ranging from 1-3 mg/kg/day.[7]

-

Huntington's Disease: The N171-82Q mouse model is a common choice. This compound has been administered via intraperitoneal injection.[10]

-

Traumatic Brain Injury: The controlled cortical impact (CCI) model in mice is often used. This compound is typically administered intraperitoneally.[14]

-

Stroke: The transient middle cerebral artery occlusion (MCAO) model in mice is a standard model. This compound can be injected intraperitoneally.

Molecular Biology Techniques

-

Quantitative PCR (qPCR):

-

Objective: To quantify the mRNA expression levels of target genes (e.g., ABCA1, ApoE, PPARγ, Nurr1 target genes).

-

Methodology:

-

RNA is extracted from brain tissue using standard methods (e.g., TRIzol).

-

cDNA is synthesized using a reverse transcription kit.

-

qPCR is performed using a SYBR Green-based assay with gene-specific primers.

-

Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Example Primers (Mouse Abca1):

-

Forward: 5'-GGAGCCTTTGTGGAACTCTTCC-3'

-

Reverse: 5'-CGCTCTCTTCAGCCACTTTGAG-3'[21]

-

-

-

Western Blotting:

-

Objective: To detect and quantify the protein levels of targets like ABCA1, ApoE, and TH.

-

Methodology:

-

Protein is extracted from brain tissue using lysis buffer.

-

Protein concentration is determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody (e.g., anti-ABCA1, anti-ApoE, anti-TH).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection with an enhanced chemiluminescence (ECL) substrate.

-

-

Example Antibodies:

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Objective: To quantify the concentration of soluble proteins such as Aβ40, Aβ42, and inflammatory cytokines (e.g., TNF-α, IL-6).

-

Methodology:

-

Brain homogenates or cerebrospinal fluid (CSF) are collected.

-

A sandwich ELISA kit specific for the target protein is used according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and the concentration is determined from a standard curve.

-

-

Example Kits:

-

-

Chromatin Immunoprecipitation (ChIP):

-

Objective: To identify the genomic binding sites of RXR.

-

Methodology:

-

Brain tissue is cross-linked with formaldehyde.

-

Chromatin is sheared into small fragments.

-

An antibody specific to RXR (e.g., Santa Cruz, sc-774) is used to immunoprecipitate the protein-DNA complexes.

-

The DNA is purified and can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).

-

-

Behavioral Assays

-

Novel Object Recognition (NOR) Test:

-

Objective: To assess short-term recognition memory.

-

Methodology:

-

Habituation: The animal is allowed to explore an empty arena.

-

Familiarization: The animal is placed in the arena with two identical objects.

-

Testing: After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

-

-

Morris Water Maze (MWM):

-

Objective: To evaluate spatial learning and memory.

-

Methodology:

-

Acquisition: The animal is trained to find a hidden platform in a circular pool of water using spatial cues in the room.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

-

-

Conclusion and Future Directions

This compound holds considerable promise as a multi-target therapeutic for a variety of neurological disorders. Its ability to modulate key pathways in neurodegeneration and neuroinflammation through RXR agonism provides a strong rationale for its continued investigation. However, challenges remain, including optimizing drug delivery to the CNS and managing side effects such as hyperlipidemia and hypothyroidism.[3] Future research should focus on developing second-generation RXR modulators with improved brain penetrance and a more favorable side-effect profile. Furthermore, a deeper understanding of the cell-type-specific actions of this compound and the role of different RXR heterodimers will be crucial for tailoring therapeutic strategies to specific neurological conditions. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. PPARγ and C/EBPα enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Continuing Failure of this compound in Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzforum.org [alzforum.org]

- 4. ABCA1 is Necessary for this compound-Mediated Clearance of Soluble Amyloid Beta from the Hippocampus of APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immunostar.com [immunostar.com]

- 6. Nurr1 and Retinoid X Receptor Ligands Stimulate Ret Signaling in Dopamine Neurons and Can Alleviate α-Synuclein Disrupted Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low Dose this compound Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nurr1 and Retinoid X Receptor Ligands Stimulate Ret Signaling in Dopamine Neurons and Can Alleviate α-Synuclein Disrupted Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disrupted striatal neuron inputs and outputs in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MS Remyelinating Drug this compound (an RXR Agonist) Promotes Induction of Human Tregs and Suppresses Th17 Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mssociety.org.uk [mssociety.org.uk]

- 12. This compound | MS Trust [mstrust.org.uk]

- 13. neurologylive.com [neurologylive.com]

- 14. This compound promotes microglia/macrophages - Specific brain - Derived Neurotrophic factor expression and axon sprouting after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polyclonal Antibody to Tyrosine Hydroxylase (TH) | PAB438Hu01 | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 17. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cdn.origene.com [cdn.origene.com]

- 22. Anti-ABCA1 antibody [AB.H10] (ab18180) | Abcam [abcam.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Human Apolipoprotein E ELISA Kit (EHAPOE) - Invitrogen [thermofisher.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

Investigating the Anti-Tumor Properties of Bexarotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexarotene, a third-generation retinoid, has carved a niche in oncology as a selective retinoid X receptor (RXR) agonist. Approved for the treatment of cutaneous T-cell lymphoma (CTCL), its anti-tumor activities extend to various malignancies, positioning it as a subject of extensive research. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining essential experimental protocols for its investigation. Furthermore, this document includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its molecular and cellular effects.

Introduction

This compound (brand name Targretin®) is a synthetic retinoid that selectively binds to and activates retinoid X receptors (RXRs).[1][2][3][4] Unlike other retinoids that primarily target retinoic acid receptors (RARs), this compound's specificity for RXRs confers a distinct biological activity.[4] RXRs are nuclear receptors that function as ligand-activated transcription factors, controlling the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis.[3][4] this compound has demonstrated efficacy in inducing apoptosis and inhibiting proliferation in various cancer cell lines and is an approved therapy for patients with cutaneous T-cell lymphoma (CTCL) who are refractory to at least one prior systemic therapy.[2][5][6] This guide delves into the technical aspects of this compound's anti-tumor properties to support ongoing research and drug development efforts.

Mechanism of Action

This compound exerts its anti-neoplastic effects by binding to RXRs (RXRα, RXRβ, and RXRγ), which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, thyroid hormone receptors (TRs), vitamin D receptors (VDRs), and liver X receptors (LXRs).[2][3] These receptor complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

The primary anti-tumor mechanisms of this compound include:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.[1][2] This is achieved through the upregulation of pro-apoptotic factors like BAX and the downregulation of anti-apoptotic factors such as Bcl-2 and survivin.[3][7] Activation of caspase-3 and subsequent cleavage of poly(ADP-Ribose) polymerase (PARP) are also key events in this compound-induced apoptosis.[7]

-

Inhibition of Cell Proliferation: By modulating the expression of cell cycle regulators, this compound can halt the proliferation of malignant cells.[3] It has been shown to upregulate cell cycle inhibitors such as p21 and p27.[3]

-

Induction of Cell Differentiation: this compound can induce differentiation in certain cancer cells, leading to a less malignant phenotype.[1]

-

Anti-Angiogenic Effects: The compound has been noted to have anti-angiogenic properties, which can inhibit the formation of new blood vessels that supply tumors.[1]

-

Inhibition of Metastasis: this compound can also inhibit cancer metastasis.[1]

Signaling Pathway

The binding of this compound to RXR initiates a cascade of molecular events that ultimately lead to the observed anti-tumor effects. The following diagram illustrates the core signaling pathway.

Quantitative Data

Table 1: Preclinical Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hut-78 | Cutaneous T-Cell Lymphoma | >150 (pure this compound) | [8] |

| Hut-78 | Cutaneous T-Cell Lymphoma | ~128 (liposomal gel) | [8] |

| SW480 | Colon Carcinoma | 80 ± 10 | [9] |

| A549 | Non-Small Cell Lung Carcinoma | 85 ± 9 | [9] |

| MCF7 | Breast Cancer | 67 ± 13 | [9] |

| MCF7D (Doxorubicin-resistant) | Breast Cancer | 71 ± 21 | [9] |

| HaCat | Keratinocyte | >90 | [9] |

| ES2 | Ovarian Cancer | Induces cell death at 5-20 µM | [10] |